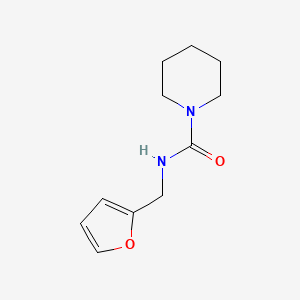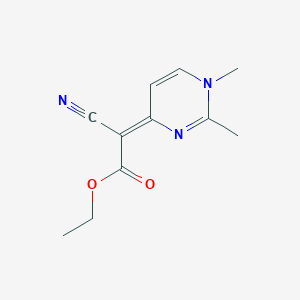
1-(2,5-dimethoxyphenyl)-2,5-pyrrolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5-dimethoxyphenyl)-2,5-pyrrolidinedione, also known as 2C-D, is a synthetic psychoactive substance that belongs to the phenethylamine and amphetamine classes of drugs. It was first synthesized in 1970 by Alexander Shulgin, a renowned American pharmacologist and chemist. 2C-D has been used in scientific research to investigate its potential therapeutic applications, biochemical and physiological effects, and mechanism of action.
Mecanismo De Acción
The mechanism of action of 1-(2,5-dimethoxyphenyl)-2,5-pyrrolidinedione is not fully understood, but it is believed to act as a partial agonist at serotonin receptors. This means that it can activate these receptors to a certain extent, but not as much as a full agonist such as LSD or psilocybin. It also has some affinity for dopamine receptors, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(2,5-dimethoxyphenyl)-2,5-pyrrolidinedione are similar to other psychedelic substances. It can cause alterations in perception, mood, and thought processes, as well as changes in sensory perception and time perception. It can also cause physical effects such as dilated pupils, increased heart rate, and changes in blood pressure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(2,5-dimethoxyphenyl)-2,5-pyrrolidinedione in lab experiments is that it has a relatively low toxicity compared to other psychedelic substances. This means that it can be used in higher doses without causing harm to test subjects. However, one limitation is that it is not as well-studied as other substances, so its effects and potential risks may not be fully understood.
Direcciones Futuras
There are several potential future directions for research on 1-(2,5-dimethoxyphenyl)-2,5-pyrrolidinedione. One area of interest is its potential therapeutic applications, particularly for depression, anxiety, and PTSD. Another area of interest is its potential as a tool for studying serotonin receptors and their role in regulating mood and behavior. Additionally, further research could be done on the safety and potential risks of using 1-(2,5-dimethoxyphenyl)-2,5-pyrrolidinedione in lab experiments and clinical trials.
Métodos De Síntesis
The synthesis of 1-(2,5-dimethoxyphenyl)-2,5-pyrrolidinedione involves the condensation of 2,5-dimethoxybenzaldehyde with glycine, followed by decarboxylation and cyclization to form the final product. The process requires specialized laboratory equipment and expertise in organic chemistry.
Aplicaciones Científicas De Investigación
1-(2,5-dimethoxyphenyl)-2,5-pyrrolidinedione has been used in scientific research to investigate its potential therapeutic applications. Studies have shown that it has a high affinity for serotonin receptors, which are involved in regulating mood, cognition, and behavior. It has been suggested that 1-(2,5-dimethoxyphenyl)-2,5-pyrrolidinedione may have potential as a treatment for depression, anxiety, and post-traumatic stress disorder (PTSD).
Propiedades
IUPAC Name |
1-(2,5-dimethoxyphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-16-8-3-4-10(17-2)9(7-8)13-11(14)5-6-12(13)15/h3-4,7H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSBNNRSSNZGGRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N2C(=O)CCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(5-anilino-1H-tetrazol-1-yl)imino]acetic acid](/img/structure/B5817076.png)
![(3-chlorophenyl)[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amine](/img/structure/B5817081.png)

![N-(4-chloro-3-methylphenyl)-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B5817085.png)




![3,4-dimethoxy-N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5817112.png)

![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N-(2-furylmethyl)acetamide](/img/structure/B5817125.png)

